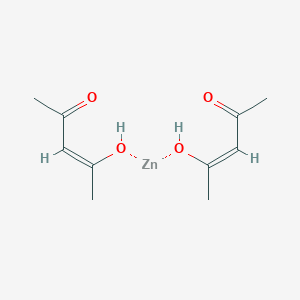
双(2,4-戊二酮)锌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
zinc(2+) bis(4-oxopent-2-en-2-olate): C10H14O4Zn . It is a white to almost white powder or crystalline solid that is soluble in methanol and hot acetylacetone . This compound is widely used in various fields due to its stability and reactivity.
科学研究应用
Chemistry: zinc(2+) bis(4-oxopent-2-en-2-olate) is used as a precursor for the synthesis of zinc oxide nanoparticles and thin films. These materials have applications in optoelectronics, catalysis, and as transparent conductive coatings .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, zinc, bis(2,4-pentanedionato)- is used as a stabilizer in polymers, a cross-linking agent in resins, and a precursor for the production of zinc-based coatings .
作用机制
Target of Action
Zinc, bis(2,4-pentanedionato)-, also known as Zinc;4-oxopent-2-en-2-olate, is a metal organic complex It’s known that zinc plays a crucial role in various biological processes, interacting with a wide range of proteins, enzymes, and other molecules within cells .
Mode of Action
It’s known that zinc ions can interact with various proteins and enzymes, influencing their structure and function . As a Lewis acid, this compound can induce short-range site-bounded cohesion forces .
Biochemical Pathways
Zinc is known to be involved in numerous biochemical pathways, including dna synthesis, rna transcription, cell division, and metabolism .
Pharmacokinetics
It’s known that the bioavailability of zinc can be influenced by various factors, including the presence of other ions and the ph of the environment .
Result of Action
It’s known that zinc plays a crucial role in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other ions can influence the stability and efficacy of zinc compounds .
准备方法
Synthetic Routes and Reaction Conditions: zinc(2+) bis(4-oxopent-2-en-2-olate) can be synthesized by reacting zinc oxide or zinc acetate with acetylacetone in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is often produced using a chemical vapor deposition (CVD) method. This involves the vaporization of bis(2,4-pentanedionato)zinc and its subsequent deposition onto a substrate at high temperatures . This method is particularly useful for producing thin films of zinc oxide for various applications.
化学反应分析
Types of Reactions:
Oxidation: zinc(2+) bis(4-oxopent-2-en-2-olate) can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products:
Oxidation: Zinc oxide and other zinc-containing compounds.
Reduction: Reduced zinc complexes.
Substitution: New zinc-ligand complexes.
相似化合物的比较
- Nickel, bis(2,4-pentanedionato)-
- Cobalt, bis(2,4-pentanedionato)-
- Manganese, bis(2,4-pentanedionato)-
Uniqueness: zinc(2+) bis(4-oxopent-2-en-2-olate) is unique due to its relatively low toxicity and high stability compared to other metal acetylacetonates. This makes it more suitable for applications in biological and industrial settings where safety and stability are paramount .
属性
CAS 编号 |
14024-63-6 |
|---|---|
分子式 |
C10H16O4Zn |
分子量 |
265.6 g/mol |
IUPAC 名称 |
4-hydroxypent-3-en-2-one;zinc |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI 键 |
KNXAKZGJNLAYCJ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] |
手性 SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Zn] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |
Key on ui other cas no. |
14024-63-6 |
物理描述 |
White or yellow crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















